UCM765

Description

Properties

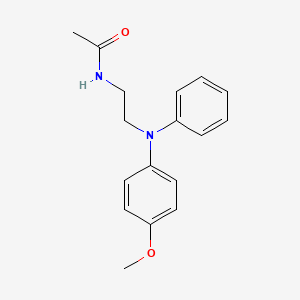

Molecular Formula |

C17H20N2O2 |

|---|---|

Molecular Weight |

284.35 g/mol |

IUPAC Name |

N-[2-(N-(4-methoxyphenyl)anilino)ethyl]acetamide |

InChI |

InChI=1S/C17H20N2O2/c1-14(20)18-12-13-19(15-6-4-3-5-7-15)16-8-10-17(21-2)11-9-16/h3-11H,12-13H2,1-2H3,(H,18,20) |

InChI Key |

PWTCGLHUMIIRML-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC |

Canonical SMILES |

CC(=O)NCCN(C1=CC=CC=C1)C2=CC=C(C=C2)OC |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N-(2-((3-methoxyphenyl)phenylamino)ethyl)acetamide UCM 765 UCM-765 UCM765 |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Molecular Maze: A Technical Guide to the Mechanism of Action of UCM765

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM765, a novel small molecule, has garnered significant interest within the scientific community for its selective pharmacological activity. This technical guide provides an in-depth exploration of the mechanism of action of this compound, consolidating available data on its molecular target engagement, downstream signaling effects, and resulting physiological responses. This document is intended to serve as a comprehensive resource, detailing experimental methodologies and presenting quantitative data to facilitate further research and development efforts.

Molecular Target and Binding Profile

This compound is a selective partial agonist of the Melatonin (B1676174) Receptor 2 (MT2), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system. Its selectivity for the MT2 receptor over the Melatonin Receptor 1 (MT1) is a key feature of its pharmacological profile.

Binding Affinity

Radioligand binding assays have been employed to determine the binding affinity of this compound for human MT1 and MT2 receptors. The dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity. The pKi is the negative logarithm of the Ki value.

| Compound | Receptor | pKi | Ki (nM) | Selectivity (MT1/MT2) | Reference |

| This compound | hMT1 | 6.11 | 776 | ~63-fold | [1] |

| This compound | hMT2 | 7.56 | 27.5 | [1] | |

| This compound | hMT2 | 10.18 | 0.066 | [2] |

Note: The discrepancy in reported pKi values for MT2 may arise from different experimental conditions or assay formats.

Functional Activity: Partial Agonism at the MT2 Receptor

As a partial agonist, this compound binds to the MT2 receptor and elicits a response that is lower than that of the endogenous full agonist, melatonin. This functional activity is crucial to its therapeutic potential, as it may offer a more modulated physiological effect with a reduced risk of receptor desensitization compared to full agonists.

G-Protein Activation

Signaling Pathway

The activation of the MT2 receptor by this compound initiates a downstream signaling cascade, primarily through the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is fundamental to the physiological effects of this compound.

References

UCM765: A Selective MT2 Receptor Partial Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM765, chemically known as N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide, is a significant pharmacological tool and a potential therapeutic agent due to its selective partial agonism at the melatonin (B1676174) MT2 receptor. This document provides a comprehensive technical overview of this compound, consolidating its pharmacological data, experimental methodologies, and known signaling pathways. The information presented is intended to support further research and drug development efforts targeting the melatonergic system. While this compound exhibits sub-nanomolar affinity for human melatonin receptors, its in vivo potency is noted to be lower, which may be attributed to its metabolic liability and modest microsomal stability.[1][2]

Pharmacological Profile

This compound is characterized by its significant selectivity for the MT2 receptor over the MT1 receptor. This selectivity is crucial for dissecting the specific physiological roles of the MT2 receptor.

Quantitative Data: Receptor Binding and In Vivo Efficacy

The following tables summarize the key quantitative data for this compound.

Table 1: Receptor Binding Affinity

| Receptor | Ligand | K i (nM) | pK i | Source |

| Human MT1 | This compound | 776.25 | 6.11 | [3] |

| Human MT2 | This compound | 27.54 | 7.56 | [3] |

Selectivity Ratio (MT1/MT2): ~28.2

Table 2: Summary of In Vivo Studies

| Study Type | Species | Dosing (Route) | Key Findings | Reference(s) |

| Anxiolytic | Rat | 5-20 mg/kg (i.p.) | Anxiolytic-like effects at 10 mg/kg without locomotor impairment. Effects blocked by MT2 antagonist 4P-PDOT. | [4] |

| Sleep Regulation | Rat | 20-60 mg/kg (s.c.) | Promotes NREM sleep; increases delta power. Decreases latency to NREM sleep at 40-60 mg/kg. No effect on REM sleep. | [5] |

| Antinociception | Rat | 5-40 mg/kg (s.c.) | Dose-dependent antinociceptive effects in acute and inflammatory pain models. Maximal effect at 20 mg/kg. Effects blocked by MT2 antagonist 4P-PDOT. |

Signaling Pathway

The MT2 receptor is a G-protein coupled receptor (GPCR). This compound, as a partial agonist, activates this receptor, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Caption: MT2 Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of research findings. The following sections outline standardized protocols for key assays used to characterize this compound.

In Vitro Assays

This assay determines the binding affinity (Ki) of this compound for MT1 and MT2 receptors.

-

Objective: To quantify the affinity of this compound for melatonin receptors.

-

Materials:

-

Cell membranes from HEK293 or NIH3T3 cells stably expressing human MT1 or MT2 receptors.

-

Radioligand: 2-[¹²⁵I]iodomelatonin.

-

Assay Buffer: Tris-HCl buffer with MgCl₂.

-

This compound stock solution.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, incubate cell membranes with a fixed concentration of 2-[¹²⁵I]iodomelatonin and varying concentrations of this compound.

-

Incubate at a controlled temperature (e.g., 37°C) for a set duration (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

-

Wash filters with ice-cold assay buffer.

-

Measure the radioactivity trapped on the filters using a scintillation counter.

-

Determine non-specific binding in the presence of a high concentration of a non-labeled ligand (e.g., melatonin).

-

Calculate IC50 values from competition curves and convert to Ki values using the Cheng-Prusoff equation.

-

This assay measures the ability of this compound to inhibit adenylyl cyclase activity, confirming its agonist function.

-

Objective: To determine the functional potency (EC50) and efficacy (Emax) of this compound.

-

Materials:

-

CHO or HEK293 cells expressing MT2 receptors.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

This compound stock solution.

-

cAMP detection kit (e.g., TR-FRET, AlphaScreen).

-

-

Procedure:

-

Culture cells in 96-well plates.

-

Pre-treat cells with varying concentrations of this compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specified time at 37°C.

-

Lyse the cells and measure intracellular cAMP levels using a homogenous assay kit according to the manufacturer's instructions.

-

Plot the concentration-response curve to determine the EC50 (concentration for 50% of maximal inhibition) and Emax (maximal inhibition relative to a full agonist).

-

In Vivo Assays

The workflow for in vivo behavioral studies typically involves animal habituation, drug administration, behavioral testing, and data analysis.

Caption: General Workflow for In Vivo Behavioral Experiments.

-

Principle: This test is based on the rodent's natural aversion to open and elevated spaces. Anxiolytic compounds increase the time spent in the open arms.

-

Apparatus: A plus-shaped maze raised from the floor with two open arms and two enclosed arms.

-

Procedure:

-

Administer this compound (e.g., 10 mg/kg, i.p.), vehicle, or a positive control (e.g., diazepam).

-

After a pre-treatment period (e.g., 30 minutes), place the rat in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for 5 minutes.

-

Record the number of entries and the time spent in each arm using a video-tracking system.

-

Anxiolytic-like activity is indicated by a significant increase in the percentage of time spent and entries into the open arms compared to the vehicle group.

-

-

Principle: This test measures the response latency to a thermal stimulus, which is increased by analgesic drugs.

-

Apparatus: A metal plate that can be maintained at a constant temperature (e.g., 55°C).

-

Procedure:

-

Administer this compound (e.g., 5-40 mg/kg, s.c.), vehicle, or a positive control.

-

At a set time post-administration, place the animal on the hot plate.

-

Record the latency to the first sign of nociception (e.g., hind paw licking, jumping).

-

A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

-

An increase in latency compared to the vehicle group indicates an antinociceptive effect.

-

Logical Relationships

The pharmacological profile of this compound is defined by its selectivity and its partial agonism.

Caption: this compound's Selective Partial Agonism.

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the MT2 receptor. Its selectivity allows for the specific exploration of MT2-mediated pathways in anxiety, sleep, and pain. While its therapeutic potential is suggested by preclinical data, challenges related to its metabolic stability and pharmacokinetic profile need to be addressed in future drug development efforts. This guide provides a foundational repository of technical information to aid researchers in designing and interpreting studies involving this selective MT2 partial agonist.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. UCM 765 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Pharmacological Profile of UCM765: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UCM765, chemically known as N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide, is a novel and selective partial agonist for the melatonin (B1676174) MT2 receptor. This document provides a comprehensive overview of the pharmacological properties of this compound, summarizing its binding affinity, functional activity, and in vivo effects. The information presented herein is intended to serve as a technical guide for researchers and professionals in the field of drug discovery and development, offering detailed insights into its mechanism of action, experimental characterization, and potential therapeutic applications.

Introduction

Melatonin, a neurohormone primarily known for regulating circadian rhythms, exerts its effects through two main G protein-coupled receptors, MT1 and MT2. The distinct physiological roles of these receptor subtypes have been a subject of intense research, with the MT2 receptor emerging as a promising target for the treatment of sleep disorders, anxiety, and pain. This compound has been developed as a selective tool to probe the functions of the MT2 receptor and as a potential lead compound for therapeutic development. This guide details the key pharmacological characteristics of this compound.

In Vitro Pharmacology

Receptor Binding Affinity

This compound exhibits a notable selectivity for the human MT2 receptor over the MT1 receptor. This has been determined through radioligand displacement assays.

Table 1: Receptor Binding Affinities of this compound

| Receptor | Radioligand | Cell Line | Ki (nM) | pKi | Reference |

| Human MT1 | 2-[125I]iodomelatonin | NIH3T3 | 776.25 | 6.11 | [1] |

| Human MT2 | 2-[125I]iodomelatonin | NIH3T3 | 27.54 | 7.56 | [1] |

Functional Activity

In Vivo Pharmacology

Effects on Sleep and Wakefulness

In vivo studies in rats have demonstrated that this compound promotes non-rapid eye movement sleep (NREMS). Administration of this compound at doses of 40 mg/kg and 60 mg/kg (s.c.) significantly decreased the latency to the first NREMS episode and increased the total time spent in NREMS, particularly during the light/inactive phase.[5][6] Notably, this compound did not significantly affect REM sleep, suggesting a specific role for MT2 receptor activation in the regulation of NREMS.[5][7]

Anxiolytic-like Effects

This compound has shown anxiolytic-like properties in rodent models of anxiety. In the elevated plus-maze test (EPMT), a 10 mg/kg dose of this compound increased the time spent in the open arms, an indicator of reduced anxiety.[5][8] These anxiolytic effects were blocked by pretreatment with the MT2-selective antagonist 4P-PDOT, confirming the involvement of the MT2 receptor.[5]

Analgesic Properties

The activation of MT2 receptors has been implicated in pain modulation. Selective MT2 receptor partial agonists, including this compound, have demonstrated analgesic effects in preclinical models of pain, suggesting that the MT2 receptor may be a novel target for the development of analgesic drugs.[6]

Mechanism of Action

The primary mechanism of action of this compound is its partial agonism at the MT2 receptor. The sleep-promoting effects of this compound are attributed to its ability to modulate the neuronal activity of the reticular thalamus (RT), a brain region rich in MT2 receptors and crucial for the generation of NREMS.[6][9] Intravenous administration of this compound (20 mg/kg) in anesthetized rats has been shown to significantly increase the firing and burst activities of reticular thalamic neurons.[10]

Below is a diagram illustrating the proposed signaling pathway for this compound.

Caption: Proposed signaling pathway of this compound at the MT2 receptor.

Pharmacokinetics and Metabolism

Off-Target Profile and Safety

A comprehensive off-target screening profile for this compound from a broad panel, such as a CEREP panel, is not publicly available. Such information is critical for assessing the selectivity and potential side effects of a drug candidate. The available literature primarily focuses on its activity at melatonin receptors.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments used to characterize this compound are not fully described in the available literature. However, based on standard pharmacological practices, the following outlines the general methodologies that would have been employed.

Radioligand Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of a compound for a receptor.[13][14][15]

-

Materials: Cell membranes expressing the receptor of interest (e.g., HEK293 cells transfected with human MT1 or MT2 receptors), radioligand (e.g., 2-[125I]iodomelatonin), unlabeled competitor (this compound), assay buffer, glass fiber filters, scintillation counter.

-

Procedure:

-

Prepare serial dilutions of the unlabeled competitor (this compound).

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound.

-

Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known ligand).

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC50 value, from which the Ki can be calculated using the Cheng-Prusoff equation.

-

Caption: General workflow for a radioligand binding assay.

GTPγS Binding Assay (General Protocol)

This functional assay measures the activation of G proteins following receptor agonism.[3][10][11]

-

Materials: Cell membranes expressing the G protein-coupled receptor of interest, [35S]GTPγS, GDP, varying concentrations of this compound, assay buffer.

-

Procedure:

-

Incubate cell membranes with varying concentrations of this compound in the presence of GDP.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate to allow for agonist-stimulated binding of [35S]GTPγS to the G proteins.

-

Terminate the reaction and separate bound from free [35S]GTPγS by filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

Plot the amount of bound [35S]GTPγS against the concentration of this compound to determine EC50 and Emax values.

-

cAMP Assay (General Protocol)

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o protein activation.[4][16][17]

-

Materials: Whole cells expressing the MT2 receptor, forskolin (B1673556) (or another adenylyl cyclase activator), varying concentrations of this compound, cell lysis buffer, cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

Procedure:

-

Incubate cells with varying concentrations of this compound.

-

Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Lyse the cells to release intracellular cAMP.

-

Quantify the amount of cAMP in the cell lysates using a competitive immunoassay or other detection method.

-

Plot the cAMP levels against the concentration of this compound to determine the IC50 for cAMP inhibition.

-

In Vivo Electrophysiology in the Reticular Thalamus (General Protocol)

This technique is used to measure the effect of a compound on the electrical activity of neurons in a specific brain region.[10][18][19]

-

Animals: Anesthetized rats.

-

Procedure:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Perform a craniotomy to expose the brain surface above the target region (reticular thalamus).

-

Lower a recording microelectrode to the stereotaxically defined coordinates of the reticular thalamus.

-

Identify reticular thalamic neurons based on their characteristic firing patterns.

-

Record baseline neuronal activity (firing rate, burst activity).

-

Administer this compound (e.g., intravenously) and continue to record neuronal activity.

-

Analyze the changes in firing rate and burst parameters before and after drug administration.

-

Conclusion

This compound is a valuable pharmacological tool for studying the physiological roles of the MT2 receptor. Its selectivity and partial agonist activity make it particularly useful for dissecting the contributions of MT2 activation in various biological processes. The in vivo data strongly support a role for MT2 receptors in the promotion of NREMS and in the modulation of anxiety. However, its suboptimal pharmacokinetic properties, including metabolic instability, may limit its direct therapeutic potential. Further research is warranted to fully elucidate its functional profile, including a comprehensive off-target liability assessment, and to explore the therapeutic potential of more stable analogs.

References

- 1. researchgate.net [researchgate.net]

- 2. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. New MT2 Melatonin Receptor-Selective Ligands: Agonists and Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. escholarship.org [escholarship.org]

- 5. researchgate.net [researchgate.net]

- 6. This compound Activates Nrem Sleep But Does Not Disrupt Rem Sleep | MDedge [ma1.mdedge.com]

- 7. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]

- 8. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]

- 14. Radioligand Binding Assays for Determining Dissociation Constants of Phytohormone Receptors | Springer Nature Experiments [experiments.springernature.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Establishment and validation of a multichannel electrophysiological platform for recording thalamic reticular nucleus potential in vivo of freely moving mice#br# [cjpt.magtechjournal.com]

- 19. researchgate.net [researchgate.net]

UCM765: A Technical Whitepaper on its Mechanism and Effects on the Thalamic Reticular Nucleus

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of UCM765, a selective MT2 melatonin (B1676174) receptor partial agonist, and its specific effects on the thalamic reticular nucleus (TRN). This compound has been identified as a significant modulator of non-rapid eye movement sleep (NREMS) by directly influencing the neuronal activity of the TRN. This whitepaper consolidates key quantitative data, details the experimental protocols used to ascertain these effects, and visually represents the underlying signaling pathways and experimental workflows. The findings underscore the potential of the MT2 receptor as a therapeutic target for sleep-related disorders.

Introduction

The regulation of sleep and wakefulness is a complex process governed by intricate neural circuits. The thalamic reticular nucleus (TRN), a structure composed almost exclusively of GABAergic neurons, plays a pivotal role in modulating thalamocortical oscillations, which are critical for sleep spindles and the transition between arousal states.[1][2] Melatonin, a neurohormone primarily known for regulating circadian rhythms, exerts its effects through two main G-protein coupled receptors: MT1 and MT2. While both are involved in sleep, selective activation of the MT2 receptor has been shown to be particularly involved in the regulation of NREM or slow-wave sleep.[3]

This compound (N-{2-[(3-methoxyphenyl) phenylamino] ethyl} acetamide) is a novel, selective partial agonist for the MT2 receptor.[4][5] Research has demonstrated its ability to promote NREMS without disrupting the overall sleep architecture, a significant advantage over traditional hypnotics like benzodiazepines.[3][6] This effect is primarily mediated through its action on the TRN, a key sleep-related brain region where MT2 receptors are highly expressed.[4][7] This document will explore the neuropharmacological profile of this compound, focusing on its direct impact on TRN neuronal activity.

Mechanism of Action of this compound

This compound functions as a selective partial agonist at the MT2 melatonin receptor.[5] Its primary mechanism involves binding to and activating MT2 receptors located on the neurons of the thalamic reticular nucleus.[4] This activation leads to a significant increase in the neuronal activity of the TRN, specifically enhancing both the overall firing rate and the rhythmic burst firing patterns characteristic of this nucleus during sleep.[7]

The TRN provides the primary source of GABAergic inhibition to thalamocortical relay neurons.[1][8] By increasing the firing of TRN neurons, this compound potentiates this inhibition, which is a critical step in generating sleep-related oscillatory activity in the thalamus, such as sleep spindles, and promoting the onset and maintenance of NREMS.[1][9]

Quantitative Data on the Effects of this compound

The effects of this compound have been quantified through in vivo electrophysiology and sleep studies in animal models. The data consistently demonstrate a dose-dependent promotion of NREMS and a direct impact on TRN neuronal activity.

Table 1: Effects of this compound on Sleep Parameters in Rats

| Parameter | Dosage | Vehicle Control | This compound Treated | Percentage Change | Citation(s) |

| NREMS Latency | 40 mg/kg | Baseline | Decreased | ↓ 59% | |

| 60 mg/kg | Baseline | Decreased | ↓ 49% | ||

| Total NREMS Time | 40 mg/kg | Baseline | Increased | ↑ 48% (during light phase) | |

| 60 mg/kg | Baseline | Increased | ↑ 33% (during light phase) | ||

| Total Wakefulness Time | 40 mg/kg | Baseline | Decreased | ↓ 37% (during light phase) | |

| 60 mg/kg | Baseline | Decreased | ↓ 26% (during light phase) | ||

| REM Sleep | 40-60 mg/kg | No significant change | No significant change | N/A | |

| Number of Spindles | 40 mg/kg | Baseline | Increased | Increased (during light phase) | [6] |

Table 2: Electrophysiological Effects of this compound on Reticular Thalamus Neurons

| Parameter | Dosage (Intravenous) | Vehicle Control | This compound Treated | Percentage Change | Citation(s) |

| Neuronal Firing Rate | 20 mg/kg | Baseline | Significantly Increased | ↑ 91% | [7] |

| Burst Activity | 20 mg/kg | Baseline | Significantly Increased | Increased | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

In Vivo Electrophysiology in Anesthetized Rats

-

Objective: To measure the direct effect of systemically administered this compound on the firing rate and pattern of individual TRN neurons.

-

Animal Preparation: Male Sprague-Dawley rats are anesthetized (e.g., with urethane) and placed in a stereotaxic apparatus. Body temperature is maintained at 37°C. A catheter is inserted into a femoral vein for intravenous drug administration.

-

Electrode Placement: A recording electrode is lowered into the TRN based on stereotaxic coordinates from a rat brain atlas (e.g., Paxinos and Watson).[7] The TRN is identified by its characteristic high-frequency, bursting neuronal firing patterns.

-

Recording: Single-unit extracellular recordings are performed to isolate the activity of individual TRN neurons. A baseline firing rate is established for a stable period (e.g., 10-15 minutes).

-

Drug Administration: this compound (e.g., 20 mg/kg) or vehicle is administered intravenously.[7]

-

Data Analysis: Neuronal firing rate and burst activity are recorded and analyzed for a significant period post-injection (e.g., 30-60 minutes). Changes from baseline are calculated and compared between vehicle and this compound-treated groups using appropriate statistical tests.

Sleep-Wake Cycle Analysis via EEG/EMG

-

Objective: To determine the effect of this compound on sleep architecture, including the latency, duration, and quality of different sleep stages.

-

Surgical Implantation: Animals (rats or mice) are surgically implanted with electrodes for electroencephalography (EEG) and electromyography (EMG) under anesthesia. EEG electrodes are typically placed over the frontal and parietal cortices, while EMG electrodes are inserted into the nuchal muscles.

-

Recovery: Animals are allowed a recovery period of at least one week to ensure stable baseline sleep-wake patterns.

-

Recording: Continuous EEG/EMG recordings are conducted over a 24-hour period (or longer) in a controlled environment (light-dark cycle, temperature).

-

Drug Administration: this compound (e.g., 20, 40, 60 mg/kg) or vehicle is administered subcutaneously or intraperitoneally at regular intervals (e.g., every 4 hours) to maintain steady-state levels.[3][6]

-

Data Analysis: Recordings are manually or automatically scored in epochs (e.g., 10-30 seconds) and classified into three stages: Wakefulness, NREMS, and REMS. Parameters such as latency to first NREMS episode, total time spent in each stage, number and duration of episodes, and EEG power spectra (especially delta power for NREMS) are calculated and statistically analyzed.

Intranuclear Microinfusion

-

Objective: To confirm that the sleep-promoting effects of this compound are mediated by its direct action within the TRN.

-

Surgical Implantation: In addition to EEG/EMG electrodes, a guide cannula is stereotaxically implanted with its tip positioned just above the TRN.

-

Procedure: After recovery and baseline recordings, a microinjection needle is inserted through the guide cannula into the TRN. A small volume of this compound is infused directly into the nucleus.

-

Analysis: EEG/EMG is recorded post-infusion to assess changes in sleep architecture. The results are compared with vehicle infusions and infusions into control brain regions (e.g., substantia nigra) to demonstrate site-specific action.[4][7] This protocol has shown that direct application of this compound to the TRN promotes NREMS.[4]

Visualizations: Pathways and Workflows

The following diagrams were generated using Graphviz (DOT language) to illustrate key processes.

Caption: Signaling pathway of this compound in the thalamic reticular nucleus.

Caption: Experimental workflow for in vivo electrophysiology studies.

Caption: Logical flow of this compound's effects from receptor to sleep behavior.

Conclusion

This compound is a potent MT2 receptor partial agonist that promotes NREMS by directly enhancing the activity of GABAergic neurons in the thalamic reticular nucleus. Quantitative data from electrophysiological and sleep studies robustly support this mechanism, demonstrating a significant increase in TRN firing and a corresponding dose-dependent increase in NREMS duration and quality without negatively impacting REM sleep.[3][7] The targeted action of this compound on the TRN, a critical hub for sleep regulation, highlights the therapeutic potential of selective MT2 agonists. These findings pave the way for the development of novel hypnotic drugs with improved safety and efficacy profiles, capable of restoring natural sleep architecture in individuals with sleep disorders.

References

- 1. Frontiers | Functional Diversity of Thalamic Reticular Subnetworks [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nucleus-Specific Modulation of Phasic and Tonic Inhibition by Endogenous Neurosteroidogenesis in the Murine Thalamus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dash.harvard.edu [dash.harvard.edu]

UCM765: A Selective MT2 Receptor Partial Agonist for Neurological Disease Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

UCM765, a selective partial agonist for the melatonin (B1676174) MT2 receptor, has emerged as a significant pharmacological tool in neuroscience research. Primarily recognized for its anxiolytic and sleep-promoting properties, the compound's mechanism of action offers a promising avenue for investigating the role of the melatonergic system in a range of neurological and psychiatric disorders. This technical guide provides a comprehensive overview of this compound, focusing on its molecular pharmacology, key signaling pathways, detailed experimental protocols for its in vivo evaluation, and its potential, though still exploratory, relevance to neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Introduction

Melatonin, a neurohormone primarily synthesized by the pineal gland, orchestrates a variety of physiological processes, most notably the regulation of circadian rhythms. Its effects are mediated through two high-affinity G-protein coupled receptors (GPCRs), the MT1 and MT2 receptors. While both are implicated in sleep, emerging evidence suggests distinct roles, with MT2 receptor activation particularly linked to the regulation of non-rapid eye movement (NREM) sleep and anxiety-like behaviors. This compound (N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide) is a novel selective MT2 receptor partial agonist that has been instrumental in dissecting the specific functions of this receptor subtype.[1] This guide synthesizes the current knowledge on this compound, providing researchers with the necessary technical details to incorporate this compound into their studies.

Molecular Pharmacology and Data Presentation

This compound exhibits a distinct binding profile, with a higher affinity for the human MT2 receptor over the MT1 receptor. As a partial agonist, it elicits a submaximal response compared to the endogenous full agonist, melatonin. This property can be advantageous in therapeutic applications, potentially reducing the likelihood of receptor desensitization and downstream adverse effects.

Binding Affinity and Functional Activity

The following table summarizes the available quantitative data for this compound's interaction with human melatonin receptors.

| Parameter | Receptor | Value | Assay Description | Reference |

| pKi | hMT1 | 6.11 | Displacement of 2-[125I]iodomelatonin from human cloned MT1 receptor expressed in rat NIH3T3 cells. | [2] |

| Ki | hMT1 | 776.25 nM | Displacement of 2-[125I]iodomelatonin from human cloned MT1 receptor expressed in rat NIH3T3 cells. | [2] |

| pKi | hMT2 | 7.56 - 10.2 | Displacement of 2-[125I]iodomelatonin from human cloned MT2 receptor expressed in rat NIH3T3 cells. | [2] |

| Ki | hMT2 | 27.54 nM | Displacement of 2-[125I]iodomelatonin from human cloned MT2 receptor expressed in rat NIH3T3 cells. | [2] |

| Functional Activity | hMT2 | Partial Agonist | [35S]-GTPγS binding assays in CHO-K1 cells expressing hMT2 receptors. | [3] |

Signaling Pathways

The MT2 receptor, like other melatonin receptors, is a GPCR that primarily couples to inhibitory G-proteins of the Gαi/o family.[4] Activation of the MT2 receptor by this compound initiates a cascade of intracellular events that ultimately modulate neuronal function.

Gαi-Mediated Inhibition of Adenylyl Cyclase

The canonical signaling pathway for the MT2 receptor involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] This, in turn, reduces the activity of protein kinase A (PKA) and the phosphorylation of downstream targets such as the cAMP response element-binding protein (CREB), a key transcription factor involved in neuronal plasticity and survival.

Other Potential Signaling Pathways

Beyond the canonical Gαi pathway, MT2 receptors may also engage in more complex signaling, including:

-

Gαq Coupling: In some cellular contexts, MT2 receptors can couple to Gαq proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[1][5]

-

β-Arrestin Recruitment: Like many GPCRs, MT2 receptors can recruit β-arrestins, which can lead to receptor desensitization and internalization, as well as initiate G-protein-independent signaling cascades. The specific role of β-arrestin in this compound-mediated signaling is an area for further investigation.[1][6]

-

Receptor Heterodimerization: MT2 receptors can form heterodimers with MT1 receptors and serotonin (B10506) 5-HT2C receptors, which can alter their pharmacological and signaling properties.[1]

Experimental Protocols

This compound has been primarily characterized using in vivo behavioral and electrophysiological assays in rodents. The following are detailed methodologies for key experiments cited in the literature.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

The EPM test is a widely used assay to assess anxiety-like behavior in rodents. It is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two arms enclosed by high walls.

-

Procedure:

-

Acclimate the animal to the testing room for at least 1 hour before the experiment.

-

Administer this compound (e.g., 5-20 mg/kg, intraperitoneally) or vehicle control at a specified time before the test (e.g., 30 minutes).

-

Place the animal in the center of the maze, facing one of the open arms.

-

Allow the animal to explore the maze for a set period, typically 5 minutes.

-

Record the session using a video camera mounted above the maze.

-

-

Data Analysis:

-

Time spent in the open arms.

-

Number of entries into the open arms.

-

Time spent in the closed arms.

-

Number of entries into the closed arms.

-

Anxiolytic-like effects are indicated by a significant increase in the time spent and/or the number of entries into the open arms.[7]

-

Novelty-Suppressed Feeding Test (NSFT)

The NSFT assesses anxiety-like behavior by measuring the latency to eat in a novel and potentially threatening environment.

-

Procedure:

-

Food deprive the animals for a set period (e.g., 24 hours) prior to the test to ensure motivation to eat.

-

Administer this compound or vehicle control as described for the EPM.

-

Place the animal in a corner of a brightly lit, open-field arena.

-

A single food pellet is placed in the center of the arena.

-

Record the latency for the animal to begin eating the food pellet (maximum time is usually 10-15 minutes).

-

-

Data Analysis:

-

Latency to initiate eating.

-

A decrease in the latency to eat is indicative of an anxiolytic-like effect.[7]

-

In Vivo Single-Unit Electrophysiology in the Reticular Thalamus

This technique allows for the direct measurement of neuronal activity in response to drug administration.

-

Procedure:

-

Anesthetize the animal (e.g., with urethane) and place it in a stereotaxic frame.

-

Perform a craniotomy over the brain region of interest, the reticular thalamus.

-

Slowly lower a recording microelectrode into the reticular thalamus.

-

Identify and isolate the spontaneous activity of a single neuron.

-

Record a stable baseline of neuronal firing.

-

Administer this compound (e.g., intravenously) and continue to record the neuron's firing rate.

-

-

Data Analysis:

-

Changes in firing rate (spikes/second).

-

Alterations in burst firing patterns.

-

This compound has been shown to increase the firing and burst activities of reticular thalamic neurons.[8]

-

Role in Neurological Disease Research

While the primary research on this compound has focused on anxiety and sleep, the underlying mechanism of MT2 receptor modulation has significant implications for broader neurological disease research.

Alzheimer's Disease (AD)

The melatonergic system is dysregulated in AD, with alterations in melatonin levels and receptor expression.[9] MT2 receptor expression has been found to be decreased in the retina of AD patients.[9] Furthermore, activation of the MT2 receptor has been shown to have neuroprotective effects in preclinical models of AD, suggesting that compounds like this compound could be valuable tools to explore this therapeutic avenue.[10] The anxiolytic and sleep-regulating properties of this compound are also relevant, as anxiety and sleep disturbances are common and debilitating symptoms in AD patients.

Parkinson's Disease (PD)

Similar to AD, PD is associated with disruptions in the melatonergic system, including reduced expression of MT1 and MT2 receptors in the substantia nigra and amygdala.[11] Sleep disorders are a major non-motor symptom of PD. The ability of this compound to promote NREM sleep suggests its potential utility in investigating and possibly alleviating these sleep disturbances.[12] Further research is warranted to explore any direct neuroprotective effects of this compound in preclinical models of PD.

Conclusion and Future Directions

This compound is a potent and selective MT2 receptor partial agonist that has proven to be an invaluable tool for elucidating the role of the MT2 receptor in anxiety and sleep regulation. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies. The emerging links between the MT2 receptor and the pathophysiology of neurodegenerative diseases such as Alzheimer's and Parkinson's disease open up exciting new avenues for research. Future studies should focus on directly evaluating the neuroprotective potential of this compound in relevant disease models and further characterizing its downstream signaling pathways to fully understand its therapeutic potential.

References

- 1. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. UCM 765 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. New MT2 Melatonin Receptor-Selective Ligands: Agonists and Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular Mechanism of β-Arrestin-Biased Agonism at Seven-Transmembrane Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The MT2 melatonin receptor subtype is present in human retina and decreases in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mechanisms of Melatonin in Alleviating Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Melatonin MT1 and MT2 receptor expression in Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Unveiling the Hypnotic Potential of UCM765: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the hypnotic properties of UCM765, a novel compound identified for its potential in treating sleep disorders. This document synthesizes key findings from preclinical research, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action.

Core Mechanism of Action

This compound is a selective partial agonist for the MT2 melatonin (B1676174) receptor.[1][2] Its hypnotic effects are primarily mediated through the activation of these receptors, which are concentrated in brain regions associated with sleep regulation, notably the reticular thalamic nucleus (Rt).[1][3] The activation of MT2 receptors by this compound leads to an increase in both the firing rate and rhythmic burst activity of neurons within the reticular thalamus.[1][4] This neuronal activity is instrumental in promoting non-rapid eye movement sleep (NREMS).[1][3] Unlike traditional hypnotics, this compound has been shown to increase deep sleep without disrupting the overall sleep architecture, specifically without altering REM sleep.[5][6][7]

Quantitative Data from Preclinical Studies

The hypnotic efficacy of this compound has been evaluated in rodent models. The following tables summarize the key quantitative findings from these studies.

Table 1: Effects of this compound on Sleep Parameters in Rats

| Dosage (mg/kg, s.c.) | Change in NREMS Latency | Change in NREMS Total Time (Inactive/Light Phase) | Change in Wakefulness Total Time (Inactive/Light Phase) | Effect on REMS |

| 20 | No significant change | No significant change | No significant change | No effect[1][8] |

| 40 | Decreased by 59%[6][7] | Increased by 48%[6][7] | Decreased by 37%[6][7] | No effect[1][6][8] |

| 60 | Decreased by 49%[6][7] | Increased by 33%[6][7] | Decreased by 26%[6][7] | No effect[1][8] |

Data sourced from studies involving subcutaneous (s.c.) administration every 4 hours in rats.[1][6][8]

Table 2: Other Reported Preclinical Effects of this compound

| Property | Animal Model | Dosage (mg/kg) | Key Findings |

| Anxiolytic | Rat | 10[9] | Increased time spent in open arms of Elevated Plus Maze; Reduced latency to eat in Novelty Suppressed Feeding Test.[9] |

| Antinociceptive | Rat | 20[10] | Dose-dependently increased pain threshold in hot-plate test and decreased licking time in formalin test.[10] |

Experimental Protocols

The following outlines the methodologies employed in the key preclinical studies to assess the hypnotic properties of this compound.

Sleep-Wake Pattern Analysis in Rodents

This protocol is designed to evaluate the effects of a compound on the sleep-wake cycle using electroencephalography (EEG) and electromyography (EMG).

Objective: To measure changes in sleep architecture, including latency to NREMS, duration of NREMS and REMS, and periods of wakefulness following the administration of this compound.

Methodology:

-

Animal Model: Adult male rats or mice.

-

Surgical Implantation: Animals are anesthetized and surgically implanted with electrodes for EEG and EMG recordings. EEG electrodes are placed over the cortex, and EMG electrodes are inserted into the nuchal muscles.

-

Recovery: Animals are allowed a recovery period of at least one week post-surgery.

-

Habituation: Animals are habituated to the recording chambers and tethered recording cables for several days before the experiment.

-

Drug Administration: this compound is administered subcutaneously at various doses (e.g., 20, 40, 60 mg/kg) or a vehicle control is used. In some studies, injections are repeated every 4 hours over a 24-hour period.[1][6][8]

-

Data Recording: Continuous EEG and EMG recordings are collected over a 24-hour light-dark cycle.

-

Data Analysis: The recorded data is scored into distinct vigilance states (wakefulness, NREMS, REMS) typically in 10-second epochs. Parameters such as latency to the first NREMS episode, total time spent in each state, and the number and duration of sleep/wake episodes are quantified. Power spectral analysis of the EEG, particularly delta power during NREMS, is also performed.[6]

In Vivo Electrophysiology of Reticular Thalamic Neurons

This protocol is used to assess the direct effect of this compound on the neuronal activity of the reticular thalamus.

Objective: To measure changes in the firing rate and burst activity of reticular thalamic (Rt) neurons following this compound administration.

Methodology:

-

Animal Model: Anesthetized adult male rats.

-

Stereotaxic Surgery: The animal is placed in a stereotaxic frame, and a recording electrode is lowered into the Rt.

-

Neuronal Recording: Single-unit extracellular recordings are obtained to measure the spontaneous firing rate and burst activity of individual Rt neurons.

-

Drug Administration: this compound is administered intravenously (e.g., 20 mg/kg).[4]

-

Data Analysis: Changes in the firing frequency and the number of rhythmic bursts of Rt neurons are analyzed before and after drug administration.[1][4] In some experiments, a selective MT2 antagonist like 4-phenyl-2-propionamidotetralin (4P-PDOT) can be administered to confirm the receptor-specific effects.[1][3]

Visualized Pathways and Workflows

The following diagrams illustrate the key pathways and experimental processes related to the investigation of this compound.

Caption: Signaling pathway of this compound's hypnotic action.

Caption: Experimental workflow for sleep analysis.

References

- 1. jneurosci.org [jneurosci.org]

- 2. Sites of Action of Sleep and Wake Drugs: Insights from Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. sciencedaily.com [sciencedaily.com]

- 6. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]

- 7. This compound Activates Nrem Sleep But Does Not Disrupt Rem Sleep | MDedge [ma1.mdedge.com]

- 8. researchgate.net [researchgate.net]

- 9. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antinociceptive properties of selective MT(2) melatonin receptor partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Therapeutic Potential of UCM765: A Technical Overview of its Analgesic and Anxiolytic Properties

For Immediate Release

This technical guide provides an in-depth analysis of the pharmacological properties of UCM765, a selective MT2 melatonin (B1676174) receptor partial agonist. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound in pain and anxiety disorders. This document summarizes key quantitative data, details experimental protocols from pivotal studies, and provides visual representations of its mechanism of action and experimental workflows.

Core Pharmacological Activities: Analgesia and Anxiolysis

This compound, chemically known as N-{2-[(3-methoxyphenyl)phenylamino]ethyl}acetamide, has demonstrated significant dose-dependent analgesic and anxiolytic-like effects in preclinical models.[1][2] Its primary mechanism of action is through the partial agonism of the MT2 melatonin receptor, a G-protein coupled receptor involved in regulating circadian rhythms, pain perception, and mood.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the analgesic and anxiolytic effects of this compound.

Table 1: Analgesic Efficacy of this compound

| Experimental Model | Species | This compound Dose (s.c.) | Outcome | Comparison |

| Hot-Plate Test | Rat | 5-40 mg/kg | Dose-dependently increased the latency of the first hind paw lick. Maximal effect at 20 mg/kg.[1] | Effects at 20 mg/kg were similar to 200 mg/kg acetaminophen.[1] |

| Formalin Test | Rat | 5-40 mg/kg | Dose-dependently decreased the total time spent licking the injected hind paw. Maximal effect at 20 mg/kg.[1] | Effects at 20 mg/kg were similar to 3 mg/kg ketorolac (B1673617) or 150 mg/kg melatonin.[1] |

Table 2: Anxiolytic-like Efficacy of this compound

| Experimental Model | Species | This compound Dose (acute injection) | Outcome | Comparison |

| Elevated Plus Maze (EPMT) | Rat | 10 mg/kg | Increased time spent in the open arms.[2] | Less potent than 1 mg/kg diazepam (DZ).[2] |

| Novelty Suppressed Feeding Test (NSFT) | Rat | 10 mg/kg | Reduced the latency to eat in a novel environment.[2] | Similar effect to melatonin (20 mg/kg) and diazepam (1 mg/kg).[2] |

| Open Field Test (OFT) | Rat | 5-20 mg/kg | No significant effect on total time or number of entries into the central area; did not impair locomotion.[2] | Diazepam (1 mg/kg) impaired locomotion.[2] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects by binding to and partially activating the MT2 melatonin receptor. This interaction initiates a downstream signaling cascade that ultimately modulates neuronal activity in brain regions associated with pain and anxiety. The anxiolytic effects of this compound are blocked by the MT2 antagonist 4P-PDOT, confirming the crucial role of this receptor.[2]

Caption: Signaling pathway of this compound via the MT2 receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Analgesic Activity Assessment

1. Hot-Plate Test:

-

Objective: To assess the response to thermal pain.

-

Apparatus: A metal plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).

-

Procedure:

-

Animals are habituated to the testing room.

-

A baseline latency for the first sign of nociception (e.g., hind paw licking, jumping) is recorded.

-

This compound or vehicle is administered subcutaneously (s.c.).

-

At a predetermined time post-injection, the animal is placed on the hot plate, and the latency to the first hind paw lick is recorded. A cut-off time is used to prevent tissue damage.

-

-

Endpoint: Increase in the latency to respond compared to baseline and vehicle-treated animals.

2. Formalin Test:

-

Objective: To evaluate the response to inflammatory pain.

-

Procedure:

-

Animals are habituated to the observation chambers.

-

This compound or vehicle is administered s.c.

-

A dilute solution of formalin (e.g., 5%) is injected into the plantar surface of one hind paw.

-

The animal is immediately placed in the observation chamber.

-

The total time spent licking the injected paw is recorded for two distinct phases: the early phase (acute pain) and the late phase (inflammatory pain).

-

-

Endpoint: Reduction in the total time spent licking the paw compared to vehicle-treated animals.

References

Methodological & Application

Application Notes and Protocols for U-765 in a Rat Model for Sleep Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

UCM765 is a novel and selective partial agonist for the MT2 melatonin (B1676174) receptor.[1][2][3] In preclinical studies involving rat and mouse models, this compound has demonstrated a significant ability to promote non-rapid eye movement sleep (NREMS) without altering the overall sleep architecture, particularly REM sleep.[1][2] This makes the MT2 receptor a promising target for the development of novel hypnotics for treating sleep disorders.[1] The primary mechanism of action for this compound involves the activation of MT2 receptors located in sleep-related brain regions, most notably the reticular thalamic nucleus (Rt).[1][3] This activation leads to an increase in both the firing and rhythmic burst activity of neurons within the Rt.[1][4]

These application notes provide detailed protocols for the use of this compound in a rat model for sleep studies, including surgical procedures for EEG/EMG electrode implantation, drug administration, and sleep data analysis.

Data Presentation

The following tables summarize the quantitative effects of this compound on key sleep parameters in rats, based on 24-hour recordings.

Table 1: Effect of this compound on Latency to First NREMS Episode

| Treatment Group | Dose (mg/kg, s.c. every 4h) | Number of Rats (n) | Decrease in Latency |

| Vehicle | - | 5 | - |

| This compound | 20 | 6 | Not significant |

| This compound | 40 | 5 | 59%[2][5] |

| This compound | 60 | 6 | 49%[2][5] |

Table 2: Effect of this compound on Total Time in Sleep Stages and Wakefulness (Inactive/Light Phase)

| Treatment Group | Dose (mg/kg, s.c. every 4h) | Number of Rats (n) | Change in NREMS Total Time | Change in REMS Total Time | Change in Wakefulness Total Time |

| Vehicle | - | 5 | - | - | - |

| This compound | 20 | 6 | Not significant | No effect[1][5] | Not significant |

| This compound | 40 | 5 | +48%[2] | No effect[1][5] | -37%[2][5] |

| This compound | 60 | 6 | +33%[2] | No effect[1][5] | -26%[2][5] |

Table 3: Comparison of this compound and Diazepam (DZ) on Sleep Parameters

| Parameter | This compound (40 mg/kg, s.c. every 4h) | Diazepam (2 mg/kg, s.c. every 12h) |

| NREMS Latency | Decreased[1][6] | Decreased[6] |

| NREMS Total Time (Light Phase) | Increased[1][6] | Increased[6] |

| Number of NREMS Episodes | No significant effect[2] | Markedly reduced[1][6] |

| REMS Total Time | No effect[1][2] | No apparent effect[6] |

| Sleep Architecture | Not disrupted[2][3] | Disturbed[2] |

Experimental Protocols

Animal Model and Housing

-

Weight: 250-300 grams at the time of surgery[8]

-

Housing: Individually housed after surgery in polypropylene (B1209903) shoebox cages.[8] A 12h:12h light-dark cycle should be maintained with constant room temperature.[8] Food and water are to be available ad libitum.[8]

Surgical Implantation of EEG/EMG Electrodes

This protocol is for the chronic implantation of electrodes to monitor brain activity (EEG) and muscle tone (EMG), which are essential for distinguishing between different sleep-wake states.[9][10]

-

Anesthesia: Anesthetize the rat using an appropriate anesthetic cocktail (e.g., Ketamine/Xylazine/Acepromazine) administered intraperitoneally (IP).[8] Maintain anesthesia with isoflurane (B1672236) inhalation.[8]

-

Surgical Preparation: Place the anesthetized rat in a stereotaxic frame.[4] Apply ophthalmic ointment to the eyes to prevent drying.[11] Shave and sterilize the surgical area on the scalp.

-

Electrode Implantation:

-

Incise the scalp along the midline to expose the skull.

-

Drill small burr holes through the skull at predetermined stereotaxic coordinates for the placement of stainless-steel screw electrodes for EEG recording.[8] A typical configuration includes electrodes over the parietal and occipital cortices.[8]

-

For EMG recording, implant two insulated fine-wire electrodes into the nuchal (neck) muscles.[8]

-

Anchor the electrode assembly to the skull using dental cement.

-

-

Post-operative Care: Administer analgesics (e.g., Metacam) subcutaneously.[8] Provide hydration with Lactated Ringer's solution.[8] Allow the animals to recover for at least one week before starting the sleep recording experiments.[10]

Drug Preparation and Administration

-

This compound Formulation: The specific vehicle for this compound is not detailed in the provided search results, but a common approach for subcutaneous injection of small molecules involves dissolving the compound in a vehicle such as a mixture of sterile saline, DMSO, and Tween 80. It is crucial to determine the appropriate vehicle that ensures solubility and biocompatibility.

-

Dosage: Prepare solutions to administer doses of 20, 40, and 60 mg/kg.[1][2]

-

Administration Route: Administer this compound via subcutaneous (s.c.) injection.[1][5]

-

Dosing Schedule: Injections are to be administered every 4 hours to maintain effective plasma concentrations, with the first injection given at the beginning of the dark phase (e.g., 6:00 P.M.).[1][5]

Sleep Recording and Analysis

-

Habituation: Acclimate the rats to the recording chambers for 2-3 days before the experiment.[8][12] The chambers should be equipped with commutators to allow free movement while connected to the recording cables.[8]

-

Recording:

-

Data Analysis:

-

The recorded EEG and EMG data are scored to identify the different vigilance states: wakefulness, NREMS, and REMS. This can be done manually by a trained observer or using automated sleep scoring software.[13]

-

The following parameters are then quantified:

-

Confirmatory Studies with an MT2 Antagonist

To confirm that the effects of this compound are mediated by the MT2 receptor, a separate experiment can be conducted using a selective MT2 antagonist.

-

Antagonist: 4-phenyl-2-propionamidotetralin (4P-PDOT).[1][7]

-

Protocol: Pre-treat a group of rats with 4P-PDOT (e.g., 10 mg/kg) approximately 10 minutes before administering this compound (e.g., 40 mg/kg).[6]

-

Expected Outcome: The sleep-promoting effects of this compound should be abolished or significantly attenuated by the pre-treatment with the MT2 antagonist.[1]

Mandatory Visualizations

Caption: Signaling pathway of this compound in promoting NREMS.

Caption: Experimental workflow for this compound sleep studies in rats.

References

- 1. researchgate.net [researchgate.net]

- 2. MT2 Receptor May Be a Target for New Insomnia Drugs | MDedge [mdedge.com]

- 3. sciencedaily.com [sciencedaily.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Anxiolytic effects of the melatonin MT(2) receptor partial agonist this compound: comparison with melatonin and diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ndineuroscience.com [ndineuroscience.com]

- 9. amuzainc.com [amuzainc.com]

- 10. jneurosci.org [jneurosci.org]

- 11. az.research.umich.edu [az.research.umich.edu]

- 12. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Endocannabinoid Signaling Regulates Sleep Stability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UCM765 in Non-REM Sleep Induction

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the use of UCM765, a selective melatonin (B1676174) MT2 receptor partial agonist, for the induction of non-Rapid Eye Movement (non-REM) sleep. Detailed protocols for in vivo studies in rodent models are presented, along with a summary of effective dosages and expected outcomes. Furthermore, this document clarifies the distinct role of the oleoylethanolamide (OEA) and fatty acid amide hydrolase (FAAH) inhibitor system, which, in contrast to this compound, is associated with the promotion of wakefulness. Signaling pathways for both systems are illustrated to provide a clear mechanistic understanding.

Introduction

This compound has emerged as a valuable pharmacological tool for investigating the role of the melatonin MT2 receptor in sleep regulation. Unlike traditional hypnotics which can alter sleep architecture, this compound selectively promotes non-REM sleep without significantly affecting REM sleep, making it a promising candidate for the development of novel insomnia treatments.[1][2][3] Its mechanism of action is centered on the activation of MT2 receptors, particularly in the reticular thalamic nucleus, a key brain region involved in generating sleep spindles and promoting deep, restorative sleep.[2][4]

It is important to distinguish the sleep-promoting effects of this compound from the actions of compounds targeting the endocannabinoid system, such as FAAH inhibitors and OEA. While initially thought to be potentially sleep-inducing due to their relation to anandamide, research has demonstrated that FAAH inhibitors and OEA primarily promote wakefulness.[5][6] This document will address both systems to provide a clear and comprehensive resource for researchers in the field of sleep and pharmacology.

I. This compound for Non-REM Sleep Induction

A. Mechanism of Action

This compound is a selective partial agonist for the melatonin MT2 receptor.[2] The promotion of non-REM sleep by this compound is mediated through the activation of MT2 receptors located in the reticular thalamic nucleus (Rt).[2][4] This activation leads to an increase in the firing and rhythmic burst activity of Rt neurons, which contributes to the generation of sleep spindles and the synchronization of cortical activity characteristic of non-REM sleep.[2] The effects of this compound can be blocked by MT2 receptor antagonists, confirming its specific mechanism of action.[2]

B. Quantitative Data Summary

The following table summarizes the effective dosages of this compound and its impact on key non-REM sleep parameters in rats, as reported in scientific literature.

| Dosage (mg/kg, s.c.) | Change in Non-REM Sleep Latency | Change in Total Non-REM Sleep Time (Inactive/Light Phase) | Change in Wakefulness (Inactive/Light Phase) | Reference(s) |

| 20 | No significant change | No significant change | No significant change | [1] |

| 40 | Decreased by 59% | Increased by 48% | Decreased by 37% | [1] |

| 60 | Decreased by 49% | Increased by 33% | Decreased by 26% | [1] |

C. Experimental Protocol: Induction of Non-REM Sleep in Rodents

This protocol outlines a typical experiment to evaluate the effects of this compound on the sleep-wake cycle in rats.

1. Animals:

-

Adult male Wistar rats (250-300g).

-

House animals individually in a temperature-controlled environment with a 12-hour light/dark cycle (lights on at 7:30 AM, lights off at 7:30 PM).

-

Provide ad libitum access to food and water.

2. Surgical Implantation of Electrodes:

-

Anesthetize rats with an appropriate anesthetic agent.

-

Securely implant stainless steel screw electrodes for electroencephalogram (EEG) recording over the frontal and parietal cortices.

-

Implant flexible, insulated stainless-steel wires into the neck musculature for electromyogram (EMG) recording.

-

Allow a recovery period of at least one week post-surgery.

3. Drug Administration:

-

Dissolve this compound in a suitable vehicle (e.g., 70% DMSO and 30% saline).

-

Administer this compound via subcutaneous (s.c.) injection at doses of 20, 40, or 60 mg/kg.

-

For 24-hour recording experiments, inject the specified dose every 4 hours, with the first injection at the beginning of the dark phase (e.g., 6:00 PM).[2][5]

-

A vehicle control group should be run in parallel, receiving injections of the vehicle on the same schedule.

4. Sleep Recording and Analysis:

-

Connect the implanted electrodes to a recording system to continuously monitor EEG and EMG signals for 24 hours.

-

Score the recordings in 30-second epochs to identify the different vigilance states: wakefulness, non-REM sleep, and REM sleep.

-

Analyze the data to determine key sleep parameters, including:

-

Latency to the first episode of non-REM sleep.

-

Total time spent in non-REM sleep, REM sleep, and wakefulness.

-

Number and duration of sleep episodes.

-

Power spectral analysis of the EEG signal to assess delta power during non-REM sleep.

-

D. Visualization of Signaling Pathway and Experimental Workflow

References

- 1. Oleylethanolamide regulates feeding and body weight through activation of the nuclear receptor PPAR-α [escholarship.org]

- 2. Oleoylethanolamide, an endogenous PPAR-α ligand, attenuates liver fibrosis targeting hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oleoylethanolamide facilitates PPARa and TFEB signaling and attenuates Ab pathology in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oleoylethanolamide affects food intake and sleep-waking cycle through a hypothalamic modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of the fatty acid amide hydrolase inhibitor URB597 on the sleep-wake cycle, c-Fos expression and dopamine levels of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Administration of URB597, Oleoylethanolamide or Palmitoylethanolamide Increases Waking and Dopamine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for UCM765 Administration In Vivo

Audience: Researchers, scientists, and drug development professionals.

Introduction

UCM765 is a potent and selective small molecule inhibitor of Kinase X, a critical enzyme in the Janus kinase (JAK) signal transducer and activator of transcription (STAT) signaling pathway.[1][2] Dysregulation of this pathway is implicated in the pathogenesis of autoimmune diseases, particularly rheumatoid arthritis (RA).[3] this compound is under investigation as a therapeutic agent to mitigate the inflammatory response in RA.[2] These application notes provide detailed protocols for the in vivo administration of this compound, focusing on the collagen-induced arthritis (CIA) mouse model, a well-established preclinical model for RA.[4][5]

Quantitative Data Summary

Formulation and Vehicle Selection

The selection of an appropriate vehicle is critical for ensuring the solubility and bioavailability of this compound for in vivo studies.[6][7] Due to its hydrophobic nature, this compound requires a formulation that enhances its solubility for effective administration.[8]

Table 1: this compound Formulation for In Vivo Administration

| Parameter | Details | Rationale |

|---|---|---|

| Compound | This compound | Kinase X Inhibitor |

| Vehicle Composition | 10% DMSO, 40% PEG300, 50% Saline | Solubilizes the hydrophobic compound for parenteral administration.[7] |

| Final Concentration | 1 mg/mL and 5 mg/mL | Allows for dosing at 10 mg/kg and 50 mg/kg in a standard 10 mL/kg injection volume. |

| Appearance | Clear, colorless solution | Visual confirmation of complete dissolution. |

| Storage | Store at 4°C for up to 1 week. Prepare fresh for long-term studies. | Ensures stability and prevents precipitation. |

Pharmacokinetic Profile

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.[9] The following data was generated in 8-week-old female C57BL/6 mice.[10]

Table 2: Pharmacokinetic Parameters of this compound in C57BL/6 Mice

| Parameter | Intravenous (IV) - 2 mg/kg | Oral (PO) - 10 mg/kg |

|---|---|---|

| Cmax (ng/mL) | 1250 ± 180 | 850 ± 110 |

| Tmax (h) | 0.08 | 1.0 |

| AUC (0-t) (ng·h/mL) | 1890 ± 250 | 4120 ± 530 |

| Half-life (t½) (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |

| Bioavailability (%) | N/A | 43.6 |

Data are presented as mean ± SD (n=3 mice per group).

Efficacy in Collagen-Induced Arthritis (CIA) Model

The efficacy of this compound was evaluated in the CIA mouse model, which shares pathological and immunological features with human RA.[4][11]

Table 3: Efficacy of this compound in the Mouse CIA Model

| Treatment Group | Administration Route | Dose (mg/kg) | Mean Arthritis Score (Day 42) | Paw Thickness (mm, Day 42) |

|---|---|---|---|---|

| Vehicle Control | IP | N/A | 10.2 ± 1.5 | 3.8 ± 0.4 |

| This compound | IP | 10 | 5.1 ± 0.8* | 2.5 ± 0.3* |

| This compound | IP | 50 | 2.3 ± 0.5* | 1.9 ± 0.2* |

*Data are presented as mean ± SD (n=8 mice per group). p < 0.01 compared to vehicle control. Arthritis is scored on a scale of 0-16.[11]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for In Vivo Administration

This protocol describes the preparation of a this compound solution for intraperitoneal (IP) or intravenous (IV) injection.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile

-

Polyethylene glycol 300 (PEG300), sterile

-

Saline (0.9% NaCl), sterile

-

Sterile, conical tubes (1.5 mL and 15 mL)

-

Vortex mixer

-

Sonicator (optional)

Procedure:

-

Weigh this compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.

-

Initial Dissolution in DMSO: Add the required volume of DMSO to achieve a 10x stock concentration (e.g., for a final concentration of 1 mg/mL, prepare a 10 mg/mL stock in DMSO). Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

-

Add PEG300: In a separate sterile 15 mL conical tube, add the required volume of PEG300.

-

Combine DMSO and PEG300: While vortexing the PEG300, slowly add the this compound/DMSO solution. This gradual addition is crucial to prevent precipitation.

-

Final Dilution with Saline: While continuously vortexing, slowly add the sterile saline to the DMSO/PEG300 mixture to reach the final desired concentration and vehicle ratio (10% DMSO, 40% PEG300, 50% Saline).

-

Final Check: The final solution should be clear and free of any precipitate. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.

-

Storage: Use the formulation immediately or store at 4°C for up to one week. Before use, allow the solution to warm to room temperature and vortex to ensure homogeneity.

Protocol 2: Administration of this compound in the Collagen-Induced Arthritis (CIA) Mouse Model

This protocol outlines the induction of arthritis and subsequent treatment with this compound in DBA/1 mice.[4]

Materials:

-

DBA/1 mice (male, 8-10 weeks old)[11]

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulation (from Protocol 1)

-

Vehicle control formulation

-

Syringes and needles (27G for injections)

-

Calipers for paw measurement

Procedure:

-

Induction of Arthritis (Day 0):

-

Booster Immunization (Day 21):

-

Prepare an emulsion of 2 mg/mL bovine type II collagen in Incomplete Freund's Adjuvant (IFA).

-

Administer a booster injection of 100 µL of the emulsion at a different site near the base of the tail.[12]

-

-

Treatment Initiation (Day 25):

-

Randomize mice into treatment groups (Vehicle, 10 mg/kg this compound, 50 mg/kg this compound) once initial signs of arthritis appear (typically around day 25-28).

-

Administer this compound or vehicle control via intraperitoneal (IP) injection once daily. The injection volume should be 10 mL/kg of body weight.

-

-

Monitoring and Assessment:

-

Arthritis Score: From Day 21 onwards, monitor the mice three times a week for the onset and severity of arthritis. Score each of the four paws on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling, 3=severe swelling with limited joint use, 4=ankylosis). The maximum score per mouse is 16.[11]

-

Paw Thickness: Measure the thickness of the hind paws using digital calipers three times a week.

-

Body Weight: Record the body weight of each mouse three times a week as an indicator of general health and potential toxicity.[13]

-

-

Study Termination (Day 42):

-

At the end of the study, euthanize mice according to approved institutional guidelines.

-

Collect blood for serum analysis (e.g., cytokine levels) and paws for histological analysis to assess joint damage and inflammation.

-

Visualizations

Signaling Pathway

Figure 1: Proposed mechanism of action for this compound.

Experimental Workflow

Figure 2: Experimental workflow for the CIA mouse model.

References

- 1. Shared inflammatory pathways of rheumatoid arthritis and atherosclerotic cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. conquest.health [conquest.health]

- 3. longdom.org [longdom.org]

- 4. chondrex.com [chondrex.com]

- 5. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. admescope.com [admescope.com]

- 9. Pk/bio-distribution | MuriGenics [murigenics.com]

- 10. Strain-Dependent Variability of Early Discovery Small Molecule Pharmacokinetics in Mice: Does Strain Matter? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. resources.amsbio.com [resources.amsbio.com]